4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE

Description

The exact mass of the compound 4-Chloromethyl-piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

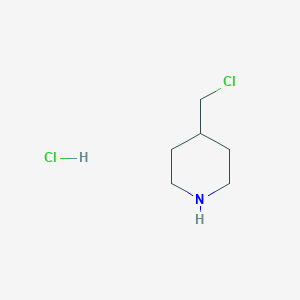

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLVPVJPDGPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497817 | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-61-3 | |

| Record name | 1822-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)piperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM5XVH89X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers

Introduction

4-(Chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3) is a heterocyclic organic compound that serves as a valuable reactive intermediate in the field of organic synthesis.[] Its structure, featuring a piperidine ring and a reactive chloromethyl group, makes it a key building block for introducing the piperidin-4-ylmethyl moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data are readily available, other properties such as boiling point, density, and specific solubility values are not extensively reported in the public domain.

| Property | Value | Reference |

| CAS Number | 1822-61-3 | [] |

| Molecular Formula | C₆H₁₂ClN·HCl | [] |

| Molecular Weight | 170.09 g/mol | N/A |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 128-130 °C | [2] |

| Storage Temperature | Room temperature, keep dry and cool | N/A |

Spectral Data

Detailed experimental spectral data for this compound are not widely available in public databases. While commercial suppliers may possess this data, it is not consistently published.

-

¹H NMR: A ¹H NMR spectrum for this compound is indicated to be available from some chemical suppliers, but the spectral data itself is not publicly accessible.[3]

-

¹³C NMR, FT-IR, and Mass Spectrometry: Publicly available experimental ¹³C NMR, FT-IR, and mass spectrometry data for this compound have not been identified in the conducted research.

Chemical Reactivity and Applications

The primary utility of this compound lies in its function as an alkylating agent. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the covalent attachment of the piperidin-4-ylmethyl fragment to a wide range of nucleophiles.

This reactivity makes it a valuable reagent in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. For instance, it has been used as a reagent in the synthesis of derivatives of N-type calcium channel blockers.[]

The piperidine nitrogen is a secondary amine, which is also nucleophilic and can compete in alkylation reactions. Therefore, for selective alkylation at the chloromethyl position, protection of the piperidine nitrogen (e.g., as a Boc carbamate) may be a necessary strategic step in a multi-step synthesis.

Proposed Synthesis Pathway

General Experimental Protocol for Synthesis (Proposed)

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic synthesis procedures for similar transformations and should be adapted and optimized with appropriate laboratory safety precautions.

-

Reaction Setup: In a fume hood, a solution of 4-(hydroxymethyl)piperidine in an inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Chlorination: Thionyl chloride (approximately 1.1 equivalents) is dissolved in the same solvent and added dropwise to the cooled solution of the alcohol. The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), the solvent and excess thionyl chloride are removed under reduced pressure.

-

Salt Formation: The resulting crude 4-(chloromethyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.

-

Isolation: The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

General Experimental Protocol for N-Alkylation

This compound can be used to alkylate a variety of nucleophiles, such as amines, amides, and thiols. The following is a general procedure for the N-alkylation of a primary or secondary amine.

Disclaimer: This is a generalized protocol and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

-

Reaction Setup: To a solution of the amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), is added a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

-

Addition of Alkylating Agent: this compound (1-1.2 equivalents) is added to the mixture.

-

Reaction: The reaction mixture is stirred at room temperature or heated gently (e.g., to 50-80 °C) until the starting material is consumed, as monitored by an appropriate technique like TLC or LC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood.[2] Standard personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn.[2] Avoid the formation of dust and aerosols.[2]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[2]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[2]

In all cases of exposure, it is recommended to consult a physician.[2]

Conclusion

This compound is a useful bifunctional reagent for the synthesis of complex organic molecules, particularly in the context of medicinal chemistry. Its primary role as an alkylating agent allows for the incorporation of the piperidin-4-ylmethyl scaffold. While it is a valuable tool for synthetic chemists, there is a notable lack of comprehensive, publicly available data regarding its detailed spectral properties and specific, optimized reaction protocols. Researchers using this compound should rely on general principles of organic chemistry for its synthesis and application, with the understanding that optimization will be necessary for specific substrates.

References

Technical Guide: Synthesis of 4-(Chloromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)piperidine hydrochloride, a key building block in the development of various pharmaceutical agents. The primary synthetic route detailed herein involves the chlorination of 4-(hydroxymethyl)piperidine, a readily available starting material. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid in laboratory-scale production.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. It serves as a precursor for the introduction of the piperidin-4-ylmethyl moiety into a wide range of molecular scaffolds. This functional group is present in numerous biologically active compounds, including N-type calcium channel blockers. The synthesis of this compound with high purity and yield is therefore of significant interest.

The most direct and common method for the preparation of this compound is the substitution of the hydroxyl group of 4-(hydroxymethyl)piperidine with a chlorine atom, typically using thionyl chloride (SOCl₂). This reaction is followed by the formation of the hydrochloride salt.

Synthetic Pathway

The synthesis of this compound is typically achieved through a one-step conversion of 4-(hydroxymethyl)piperidine using a chlorinating agent, followed by salt formation.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

| Material/Equipment | Specifications |

| 4-(Hydroxymethyl)piperidine | Reagent grade, 98% or higher |

| Thionyl chloride (SOCl₂) | Reagent grade, 99% or higher |

| Toluene | Anhydrous |

| Diethyl ether | Anhydrous |

| Round-bottom flask | Three-necked, appropriate size |

| Reflux condenser | With a gas outlet to a scrubber |

| Addition funnel | Pressure-equalizing |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Ice bath | |

| Buchner funnel and filter flask | |

| Rotary evaporator | |

| Fume hood | |

| Scrubber (for HCl and SO₂) | Containing aqueous sodium hydroxide |

Synthesis of this compound

Procedure adapted from the synthesis of 4-(chloromethyl)pyridine hydrochloride.

-

Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser connected to a gas scrubber, and a thermometer.

-

Reagent Charging: Charge the flask with thionyl chloride (e.g., 50.0 g, 0.42 mol) and anhydrous toluene (e.g., 40 mL).

-

Preparation of Starting Material Solution: In a separate flask, prepare a solution of 4-(hydroxymethyl)piperidine (e.g., 46.1 g, 0.40 mol) in anhydrous toluene (e.g., 160 mL).

-

Reaction: Cool the thionyl chloride solution in an ice bath to 0-5 °C. Slowly add the 4-(hydroxymethyl)piperidine solution from the addition funnel to the stirred thionyl chloride solution over a period of 1-2 hours. Maintain the reaction temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) for 2 hours.

-

Product Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to precipitate the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold anhydrous diethyl ether (e.g., 2 x 50 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to a constant weight.

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative data and physical properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₂ClN · HCl | N/A |

| Molecular Weight | 170.08 g/mol | N/A |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 189.5 °C at 760 mmHg | N/A |

| Theoretical Yield | Based on 0.40 mol starting material: 68.03 g | N/A |

| Expected Purity | >95% | N/A |

Characterization:

-

¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure of the product. Expected signals would include those for the piperidine ring protons and the chloromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms in the piperidine ring and the chloromethyl group.

-

IR Spectroscopy: Infrared spectroscopy can be used to confirm the absence of the hydroxyl group from the starting material and the presence of characteristic C-Cl and N-H stretches.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base of the product.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are both toxic and corrosive. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing an aqueous solution of a base (e.g., sodium hydroxide) to neutralize these gases.

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of thionyl chloride with atmospheric moisture.

Conclusion

The synthesis of this compound via the chlorination of 4-(hydroxymethyl)piperidine with thionyl chloride is a robust and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development. Careful monitoring of reaction conditions and thorough characterization of the final product are essential to ensure high purity and yield.

References

4-(chloromethyl)piperidine hydrochloride structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(chloromethyl)piperidine hydrochloride, a key building block in synthetic chemistry, with a particular focus on its structure, properties, and applications in drug discovery and development.

Chemical Structure and IUPAC Name

This compound is a piperidine derivative characterized by a chloromethyl group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

IUPAC Name: 4-(chloromethyl)piperidine;hydrochloride

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound (CAS No: 1822-61-3) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClN·HCl | N/A |

| Molecular Weight | 170.08 g/mol | [1] |

| Melting Point | 128-130 °C | [1][2] |

| Boiling Point | 189.5 °C at 760 mmHg | [3] |

| Density | 0.99 g/cm³ | [3] |

| Appearance | Light brown to brown solid | [2] |

Synthesis and Experimental Protocols

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Note: The direct reaction of 4-(hydroxymethyl)piperidine with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent is a common method for converting primary alcohols to their corresponding alkyl chlorides. The hydrochloride salt is typically formed in situ or during workup.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. One notable application is its use as a reagent in the synthesis of N-type calcium channel blockers.[4]

Role in the Synthesis of N-type Calcium Channel Blockers

N-type (Cav2.2) voltage-gated calcium channels are predominantly found in the nervous system and play a crucial role in neurotransmitter release and pain signaling.[2] Blockers of these channels are of significant interest for the treatment of chronic pain.[5] this compound can be utilized to introduce the 4-piperidylmethyl moiety into a target molecule, a common structural feature in some N-type calcium channel blockers.

Logical Relationship in Drug Synthesis:

Caption: Role of this compound in synthesizing N-type calcium channel blockers.

N-type Calcium Channel Signaling Pathway

The mechanism of action of N-type calcium channel blockers involves the inhibition of calcium influx into presynaptic nerve terminals. This reduction in intracellular calcium concentration subsequently decreases the release of neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals.

Simplified Signaling Pathway:

Caption: Simplified signaling pathway of N-type calcium channels and the inhibitory action of blockers.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a precursor for the synthesis of N-type calcium channel blockers highlights its importance for researchers and scientists working on the development of novel analgesics and other therapeutics targeting the nervous system. Further exploration of its reactivity and applications is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 2. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]

- 3. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. | BioWorld [bioworld.com]

- 5. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]

Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 4-(chloromethyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical Properties

This compound is a piperidine derivative. Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts.

Data Presentation

The quantitative physical property data for this compound is summarized in the table below.

| Property | Value |

| Melting Point | 128-130 °C |

| Appearance | Light brown to brown solid[1] |

| Solubility | Data not available. Expected to be soluble in aqueous solutions. |

Experimental Protocols

Detailed methodologies for the determination of the physical properties cited are outlined below. These are generalized protocols applicable to compounds of this nature.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Principle: The melting point is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20°C per minute) for an initial approximate determination.

-

Refined Measurement: A second, fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Solubility Determination

Principle: The solubility of a substance is determined by adding it in small increments to a known volume of a solvent until no more solute dissolves, creating a saturated solution.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Vials or test tubes

-

Magnetic stirrer and stir bars or vortex mixer

-

Temperature-controlled environment (e.g., water bath)

Procedure for Qualitative Assessment:

-

A small, pre-weighed amount of this compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The sample is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the substance is considered soluble under those conditions.

Procedure for Quantitative Determination:

-

A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent in a flask.

-

The mixture is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear, saturated solution is carefully removed.

-

The solvent is evaporated, and the mass of the remaining solid is determined.

-

The solubility is then calculated and expressed in units such as g/L or mg/mL.

Logical Workflow Visualization

While no specific biological signaling pathways involving this compound are prominently documented, a logical workflow for its synthesis can be represented. The following diagram illustrates a general synthetic route to 4-substituted piperidines, which can be adapted for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 4-(chloromethyl)piperidine hydrochloride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClN·HCl | [1] |

| Molecular Weight | 158.08 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Storage Temperature | Room temperature, keep dry and cool | [1] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2). A wide range of nucleophiles can displace the chloride ion, leading to the formation of a new covalent bond.

General Reaction Mechanism:

Caption: General SN2 mechanism for nucleophilic substitution.

Key Considerations for Reactivity:

-

Nucleophile Strength: Stronger nucleophiles will react more readily. The order of reactivity for common nucleophiles is generally R-S⁻ > R-O⁻ > R₂NH > R-NH₂ > H₂O.

-

Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

-

Base: The hydrochloride salt form of 4-(chloromethyl)piperidine means that the piperidine nitrogen is protonated. For reactions involving the piperidine nitrogen as a nucleophile, a base is required to deprotonate it first. For N-alkylation of other nucleophiles, a base is necessary to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA).

N-Alkylation Reactions

A primary application of this compound is in the N-alkylation of various substrates to introduce the piperidin-4-ylmethyl moiety.

Substrate Scope:

-

Primary and Secondary Amines: Readily undergo N-alkylation to form secondary and tertiary amines, respectively.

-

Anilines: Can be alkylated, often requiring slightly more forcing conditions than aliphatic amines.

-

Amides and Sulfonamides: The nitrogen in amides and sulfonamides can act as a nucleophile, though they are less reactive than amines.

-

N-Heterocycles: Imidazoles, pyrazoles, and triazoles can be alkylated on their ring nitrogens.

While specific quantitative yield data for reactions with this compound is scarce, the following table provides illustrative yields for analogous reactions with the related pyridine derivative, which are expected to follow similar trends.

| Nucleophile | Product | Typical Yield (%) |

| Primary Aliphatic Amine | Secondary Amine | 70-90 |

| Secondary Aliphatic Amine | Tertiary Amine | 65-85 |

| Aniline | N-Alkylated Aniline | 50-75 |

| Thiophenol | Thioether | >90 |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a reactive alkyl halide, it is susceptible to degradation under certain conditions.

Hydrolysis

The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures or non-neutral pH. The hydrolysis product is 4-(hydroxymethyl)piperidine. While a specific hydrolysis rate constant for this compound is not available, primary alkyl chlorides are generally hydrolyzed slowly at neutral pH and room temperature, with the rate increasing significantly under acidic or basic conditions.

Thermal Stability

Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Protect from moisture to prevent hydrolysis.

-

Handling: Handle in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from protocols for analogous compounds.

General Protocol for N-Alkylation of a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).

-

Add anhydrous potassium carbonate (2.5 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.1 eq) portion-wise to the stirred suspension.

-

Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-50 °C.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Caption: General workflow for N-alkylation.

Conclusion

This compound is a versatile and reactive building block that is essential for the synthesis of a wide range of nitrogen-containing compounds, particularly in the field of drug discovery. Its reactivity is primarily governed by the SN2 displacement of the chloride by various nucleophiles. While quantitative data on its reactivity and stability are limited, a thorough understanding of the principles of nucleophilic substitution and proper handling and storage procedures, as outlined in this guide, will enable researchers to effectively utilize this compound in their synthetic endeavors. Further studies to quantify the kinetic and thermodynamic parameters of its reactions and degradation pathways would be of significant value to the scientific community.

References

In-Depth Technical Guide to 4-(chloromethyl)piperidine hydrochloride: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for 4-(chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Compound Identification and Properties

This compound is a piperidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1822-61-3 |

| Molecular Formula | C₆H₁₂ClN·HCl |

| Molecular Weight | 170.08 g/mol |

| Appearance | Light brown to brown solid |

| Melting Point | 128-130 °C[1] |

| Storage Temperature | Store at room temperature, keep dry and cool[1] |

Hazard Identification and GHS Classification

While some safety data sheets (SDS) do not provide a specific GHS classification, the available information and the chemical nature of the compound suggest that it should be handled as a hazardous substance. It is crucial to consult the most up-to-date SDS from your supplier before use. Based on data for similar compounds and general chemical principles, the potential hazards are outlined in Table 2.

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | No data available | - |

| Skin Corrosion/Irritation | No data available | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | No data available | Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | No data available | May cause respiratory irritation. |

Toxicological Data

Table 3: Summary of Available Toxicological Data

| Test | Result |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

Given the lack of specific data, a conservative approach to handling is essential.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This will minimize the inhalation of any dust or vapors.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use.

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect street clothing and skin.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used.

The logical workflow for ensuring personal safety during handling is illustrated in the following diagram.

Caption: Decision workflow for selecting appropriate PPE.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

The decision-making process for first aid is illustrated in the following diagram.

Caption: First aid response based on the route of exposure.

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.2. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols: General Handling in a Research Setting

While a specific, detailed experimental protocol for every possible reaction involving this compound is beyond the scope of this guide, a general workflow for its use in a typical organic synthesis reaction is provided below.

Experimental Workflow: General Use in Synthesis

-

Preparation:

-

Thoroughly clean and dry all glassware.

-

Set up the reaction apparatus in a chemical fume hood.

-

Ensure all necessary reagents and solvents are readily available and their SDS have been reviewed.

-

-

Inert Atmosphere (if required):

-

If the reaction is sensitive to air or moisture, assemble the apparatus for use under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reagent Addition:

-

Carefully weigh the required amount of this compound in the fume hood.

-

Dissolve or suspend the compound in the appropriate solvent as dictated by the specific experimental procedure.

-

Add other reagents to the reaction mixture in the order specified in the protocol, paying close attention to reaction temperature and addition rates.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture using the appropriate procedure.

-

Perform the necessary extractions, washes, and drying steps.

-

Purify the desired product using techniques such as chromatography or recrystallization.

-

-

Waste Disposal:

-

Segregate all chemical waste into appropriate, labeled containers for disposal.

-

The following diagram illustrates this general experimental workflow.

Caption: A generalized workflow for a synthesis experiment.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the user's own judgment and due diligence. Always consult the most current Safety Data Sheet provided by your supplier and adhere to all institutional and regulatory safety guidelines.

References

Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: Quantitative ¹³C NMR data for this compound is not currently available in public spectral databases.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | Data not available |

Note: Specific IR absorption data for this compound is not detailed in publicly accessible resources.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available | Data not available |

Note: Mass spectrometry data for this compound is not currently available in public databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Reference: TMS at 0 ppm or the deuterated solvent peaks.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the appropriate standard.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The sample may need to be filtered to remove any particulate matter.

-

-

Instrument Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

-

Mass Range: Scan a suitable m/z range, for example, 50-500 amu.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust as per instrument recommendations.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

-

Data Acquisition and Processing:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum.

-

The data system will process the raw data to generate a mass spectrum showing relative intensity versus m/z.

-

Identify the molecular ion peak and any significant fragment ions.

-

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow.

References

Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine

An In-depth Technical Guide to 4-(chloromethyl)piperidine: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(chloromethyl)piperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold found in numerous pharmaceuticals, and the reactive chloromethyl group provides a versatile handle for synthetic elaboration.[1][2] This compound is primarily available and handled in two forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is critical and dictated by factors such as stability, solubility, and the specific chemical transformation being undertaken. This guide provides a detailed comparison of the physicochemical properties, stability, and handling of both forms, complete with experimental protocols for their interconversion and characterization.

Physicochemical Properties: A Comparative Analysis

The conversion of the free base to its hydrochloride salt significantly alters its physical properties. The salt form is generated by the protonation of the basic piperidine nitrogen with hydrochloric acid.[3][4] This transformation generally yields a more stable, crystalline solid with enhanced aqueous solubility. The quantitative differences are summarized below.

| Property | 4-(chloromethyl)piperidine Free Base | 4-(chloromethyl)piperidine Hydrochloride |

| Chemical Structure |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> |

|

| CAS Number | 58013-32-4[5] | 1822-61-3[][7] |

| Molecular Formula | C₆H₁₂ClN[5] | C₆H₁₂ClN·HCl[7] |

| Molecular Weight | 133.62 g/mol [5] | 169.08 g/mol (Calculated) |

| Typical Appearance | Liquid or low-melting solid | Crystalline Solid |

| Solubility | Higher solubility in non-polar organic solvents (e.g., Toluene, Hexane, Dichloromethane) | Higher solubility in polar solvents, particularly water and alcohols (e.g., Methanol, Ethanol). |

| Stability | Less stable; susceptible to degradation over time. The free amine is more reactive. | Highly stable crystalline solid; preferred for long-term storage and handling due to reduced reactivity and hygroscopicity compared to the free base.[3] |

Note: Specific melting and boiling point data for both forms were not consistently available in the reviewed literature. Data for the analogous compound, 4-(chloromethyl)pyridine hydrochloride, shows a melting point in the range of 166-173 °C.[8][9]

Core Concepts: Strategic Advantages of Each Form

The Hydrochloride Salt: The Form for Stability and Storage

The primary advantage of the hydrochloride salt is its superior stability. As a crystalline solid, it is easier to weigh accurately, less volatile, and has a significantly longer shelf-life than the free base.[3] Its enhanced solubility in polar solvents like water and ethanol makes it suitable for reactions conducted in aqueous media or for the preparation of stock solutions for biological screening.

The Free Base: The Form for Synthesis

The synthetic utility of 4-(chloromethyl)piperidine stems from the reactivity of its two functional groups. The free base form is essential when the piperidine nitrogen is intended to act as a nucleophile. The lone pair of electrons on the nitrogen is available to attack electrophiles, enabling N-alkylation, N-acylation, and other coupling reactions.[10] Furthermore, its preferential solubility in organic solvents facilitates its use in non-aqueous reaction systems and simplifies product isolation through extraction.

Mandatory Visualizations: Workflows and Relationships

The interplay between the free base and hydrochloride salt is fundamental to its practical application.

Caption: Reversible interconversion between the free base and hydrochloride salt.

Caption: Logical workflow from stable storage form to reactive synthetic intermediate.

Experimental Protocols

Protocol for Conversion of Hydrochloride Salt to Free Base

This procedure outlines a standard laboratory acid-base extraction to generate the free base from its salt.

-

Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt) in a separatory funnel.

-

Basification: Cool the aqueous solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) dropwise with swirling until the pH of the solution is >10, as confirmed by pH paper or a pH meter. This deprotonates the piperidinium ion to yield the free base.

-

Extraction: Extract the basic aqueous solution with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL). The less polar free base will partition into the organic layer.

-

Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution, 1 x 20 mL) to remove residual water.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding 4-(chloromethyl)piperidine free base.

Protocol for Characterization via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the structure and assessing the purity of both forms.

-

Sample Preparation: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis:

-

For the Free Base (in CDCl₃): Expect to see characteristic signals for the piperidine ring protons and the chloromethyl (-CH₂Cl) group. The protons on the carbons adjacent to the nitrogen will appear as multiplets, typically between 2.5-3.0 ppm. The chloromethyl protons will appear as a singlet or doublet further downfield.

-

For the Hydrochloride Salt (in D₂O/DMSO-d₆): The key difference will be a significant downfield shift of the protons adjacent to the now-protonated, positively charged nitrogen (N⁺-H). These protons may appear >3.0 ppm. In a non-deuterated solvent like DMSO-d₆, a broad signal corresponding to the N-H proton will also be visible.

-

The successful conversion from salt to free base can be confirmed by the upfield shift of the protons adjacent to the nitrogen. Mass spectrometry can be used to confirm the molecular weight of the free base.[11]

Applications in Drug Development

The piperidine scaffold is a privileged structure in pharmacology, present in drugs targeting a wide array of biological systems.[1] 4-(chloromethyl)piperidine serves as a critical intermediate for introducing this scaffold into larger molecules.

-

As an Electrophilic Partner: The chloromethyl group is an excellent electrophile for substitution reactions. It readily reacts with nucleophiles (e.g., phenols, amines, thiols) on other molecules, forming a stable C-C, C-N, C-O, or C-S bond and tethering the piperidine ring to a target structure.[12]

-

As a Nucleophilic Partner: After conversion to the free base, the piperidine nitrogen becomes a potent nucleophile. This allows it to be alkylated or acylated, building complexity from the nitrogen center of the ring.

This dual reactivity makes 4-(chloromethyl)piperidine a highly valuable and versatile tool for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[13]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 3. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 4. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Chloromethyl)piperidine | C6H12ClN | CID 429238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1822-61-3 [amp.chemicalbook.com]

- 8. 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 [chemicalbook.com]

- 9. 4-Picolyl chloride hydrochloride | CAS#:1822-51-1 | Chemsrc [chemsrc.com]

- 10. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2 | Benchchem [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)piperidine hydrochloride is a valuable and highly reactive building block in medicinal chemistry, primarily utilized for the introduction of the 4-(piperidinylmethyl) moiety into a wide range of molecular scaffolds. This versatile reagent serves as a key component in the synthesis of numerous biologically active compounds, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Its utility is particularly prominent in the construction of ligands for G-protein coupled receptors (GPCRs) and ion channels, where the piperidine ring can significantly influence pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes on its use in the synthesis of N-type calcium channel blockers, comprehensive experimental protocols for its application in N-alkylation reactions, and a summary of the biological activity of resulting compounds.

Application Notes: Synthesis of N-Type Calcium Channel Blockers

A significant application of this compound is in the synthesis of potent and selective N-type (Cav2.2) calcium channel blockers. N-type calcium channels are predominantly located on presynaptic nerve terminals and play a crucial role in the release of neurotransmitters, including those involved in pain signaling.[1][2] Consequently, blockers of these channels are of high interest for the development of novel analgesics for the treatment of chronic and neuropathic pain.

The 4-(piperidinylmethyl) moiety introduced by this building block can serve as a key pharmacophoric element, interacting with the calcium channel protein. A notable class of N-type calcium channel blockers synthesized using this reagent are 4-piperidinylaniline analogs.[3][4] In these compounds, the piperidine nitrogen is typically alkylated with this compound, and the resulting secondary amine can be further functionalized to optimize activity and selectivity.

Quantitative Data: Biological Activity of N-Type Calcium Channel Blockers

The following table summarizes the in vitro potency of representative N-type calcium channel blockers synthesized using piperidine-containing building blocks.

| Compound Class/Name | Assay System | Target | IC50 (µM) | Reference |

| 4-Piperidinylaniline Analog Series | Specific uptake of 45Ca in chick synaptosomes | N-type Calcium Channels | 0.3 | [5] |

| C101 (4-amino-piperidine derivative) | N-type Ca2+ channels expressed in Xenopus oocytes | N-type Calcium Channels | 2.2 ± 0.6 | [6] |

Experimental Protocols

The primary application of this compound in the synthesis of the aforementioned compounds is through N-alkylation reactions. Below are detailed protocols for this key transformation.

Protocol 1: N-Alkylation of Anilines with this compound

This protocol describes a general procedure for the synthesis of a key intermediate for 4-piperidinylaniline N-type calcium channel blockers.

Materials:

-

Aniline derivative (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K2CO3) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add the aniline derivative (1.0 eq) and anhydrous DMF (5-10 mL per mmol of aniline).

-

Add finely powdered anhydrous potassium carbonate (2.5 eq) to the solution.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add this compound (1.1 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.

Visualizations

N-Type Calcium Channel Signaling Pathway in Pain Transmission

The following diagram illustrates the role of N-type calcium channels in the transmission of pain signals at a presynaptic terminal.

Caption: N-Type Calcium Channel's Role in Pain Signaling.

Experimental Workflow for N-Alkylation

The following diagram outlines the general workflow for the N-alkylation of anilines using this compound.

Caption: Workflow for N-Alkylation of Anilines.

References

- 1. Neuronal N-type calcium channel blockers: a series of 4-piperidinylaniline analogs with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. openread.academy [openread.academy]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Substituted Piperidines via Alkylation of 4-(Chloromethyl)piperidine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidines utilizing 4-(chloromethyl)piperidine hydrochloride as a key building block. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, making its functionalization a critical aspect of medicinal chemistry and drug discovery. The N-alkylation of various nucleophiles with this compound offers a straightforward and versatile method for introducing the 4-(piperidinomethyl) moiety, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Introduction

The piperidine ring is a fundamental heterocyclic structure in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] this compound is a commercially available and convenient electrophilic reagent for introducing the piperidinomethyl group onto a wide range of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group.[1]

These application notes provide protocols for the N-alkylation of aromatic amines (anilines), the O-alkylation of phenols, and the N-alkylation of indoles, which are common transformations in the synthesis of biologically active molecules.

Reaction Workflow

The general workflow for the synthesis of N-substituted piperidines using this compound involves the deprotonation of the nucleophile with a suitable base, followed by the nucleophilic attack on the electrophilic chloromethyl group.

Caption: General workflow for the synthesis of N-substituted piperidines.

Experimental Protocols

Protocol 1: N-Alkylation of Aromatic Amines (Anilines)

This protocol describes a general procedure for the N-alkylation of substituted anilines with this compound using potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials:

-

Substituted aniline (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous DMF (5-10 mL per mmol of aniline).

-

Add anhydrous potassium carbonate (2.5 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.2 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(piperidin-4-ylmethyl)aniline derivative.

Quantitative Data for N-Alkylation of Anilines:

| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |

| 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 8 | 80-90 |

| 4-Methoxyaniline | K₂CO₃ | DMF | 60 | 4 | 90-98 |

| 4-Nitroaniline | Cs₂CO₃ | DMF | 100 | 12 | 70-80 |

Protocol 2: O-Alkylation of Phenols

This protocol details the O-alkylation of phenols with this compound. Due to the harder nature of the phenoxide nucleophile, a strong base like sodium hydride is often employed.

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF) or DMF

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous THF or DMF (10 mL per mmol of phenol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of this compound (1.2 eq) in a minimum amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data for O-Alkylation of Phenols:

| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | NaH | THF | rt | 12 | 75-85 |

| 4-Cresol | K₂CO₃ | DMF | 60 | 8 | 80-90 |

| 4-Chlorophenol | NaH | DMF | rt | 18 | 70-80 |

| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 12 | 85-95 |

Protocol 3: N-Alkylation of Indoles

This protocol outlines the N-alkylation of indoles, which often requires a strong base to deprotonate the indole nitrogen.

Materials:

-

Substituted indole (1.0 eq)

-

This compound (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted indole (1.0 eq) and anhydrous DMF (10 mL per mmol of indole).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.

-

Add this compound (1.2 eq) and stir the reaction at room temperature for 4-12 hours. Gentle heating (40-50 °C) may be required for less reactive indoles.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Alkylation of Indoles:

| Indole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole | NaH | DMF | rt | 6 | 80-90 |

| 5-Bromoindole | NaH | DMF | rt | 8 | 75-85 |

| 5-Nitroindole | K₂CO₃ | DMF | 50 | 12 | 70-80 |

| Tryptophan methyl ester | NaH | DMF | rt | 10 | 65-75 |

Troubleshooting and Key Considerations

-

Choice of Base and Solvent: The selection of the base and solvent system is crucial for the success of the N-alkylation reaction. For less nucleophilic amines, a stronger base such as sodium hydride may be necessary. DMF is a common solvent due to its polar aprotic nature and ability to dissolve a wide range of substrates. Acetonitrile and THF are also viable options.

-

Reaction Temperature: Most reactions proceed well at room temperature or with gentle heating. For unreactive substrates, increasing the temperature may be necessary; however, this can also lead to side reactions.

-

Moisture Sensitivity: Reactions involving strong bases like sodium hydride are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

-

Purification: Silica gel column chromatography is the most common method for purifying the N-substituted piperidine products. The choice of eluent will depend on the polarity of the product.

Conclusion

The N-alkylation of various nucleophiles with this compound is a robust and versatile method for the synthesis of a diverse range of N-substituted piperidine derivatives. The protocols provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize novel compounds for biological evaluation. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials, makes this an attractive approach for the rapid generation of compound libraries.

References

Application Notes and Protocols for the Synthesis of CXCR4 Antagonists Using 4-(Chloromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(chloromethyl)piperidine hydrochloride in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists. The information compiled is intended to guide researchers in the development of novel therapeutics targeting the CXCR4 signaling pathway, which is implicated in various diseases, including cancer metastasis and HIV-1 proliferation.[1][2]

Introduction to CXCR4 and its Antagonists

The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, CXCL12 (stromal cell-derived factor-1α), play a crucial role in regulating cell migration, proliferation, and survival.[1] Dysregulation of the CXCR4/CXCL12 signaling axis is a key factor in the progression of several pathologies. Consequently, the development of small molecule antagonists that can block this interaction is a significant area of therapeutic research.[1] Piperidine and pyridine moieties are common structural motifs found in a variety of potent CXCR4 antagonists.

Role of this compound in Synthesis

This compound serves as a key building block for introducing a piperidinylmethyl moiety into a target molecule. This is typically achieved through a nucleophilic substitution reaction where the chloromethyl group acts as an electrophile, reacting with a nucleophilic amine on a core scaffold. The piperidine nitrogen, being basic, is crucial for the interaction with the CXCR4 receptor.

Synthesis of Pyridine-Based CXCR4 Antagonists: A Case Study

While a specific, named CXCR4 antagonist directly synthesized from this compound with a detailed published protocol was not identified in the literature search, a closely related series of potent pyridine-based CXCR4 antagonists has been reported.[1][2] The synthesis of these compounds provides a valuable and illustrative example of the chemical transformations and experimental design involved in creating such molecules.

The general synthetic approach involves the reductive amination of a pyridine-2,6-dicarbaldehyde with various substituted anilines.[1] This method effectively couples the pyridinylmethyl scaffold to the desired aromatic amines, creating a library of potential CXCR4 antagonists.

General Synthetic Scheme

References

Reaction conditions for coupling 4-(chloromethyl)piperidine hydrochloride with amines

Application Notes: Coupling of 4-(chloromethyl)piperidine hydrochloride with Amines

Introduction

The N-alkylation of primary and secondary amines with this compound is a fundamental transformation in synthetic organic and medicinal chemistry. This reaction serves as a robust method for introducing the piperidin-4-ylmethyl moiety, a common scaffold found in a wide array of biologically active compounds and pharmaceutical agents. The piperidine ring is a privileged structure that can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This document provides detailed protocols and reaction conditions for this coupling reaction, intended for researchers in drug discovery and development.

The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic methylene carbon of 4-(chloromethyl)piperidine and displacing the chloride leaving group. Since the starting material is a hydrochloride salt, a base is essential not only to deprotonate the amine nucleophile (thereby increasing its reactivity) but also to neutralize the HCl salt, liberating the free piperidine for subsequent reaction if the piperidine nitrogen itself is the target of alkylation (though in this case, the chloromethyl group is the reactive site). The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

General Reaction Scheme & Key Considerations

The reaction proceeds by nucleophilic attack of a primary or secondary amine on 4-(chloromethyl)piperidine. A base is required to facilitate the reaction.

Key Experimental Considerations:

-

Choice of Base : The selection of a suitable base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and are effective, particularly in polar aprotic solvents like DMF or Acetonitrile.[1][2] Organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are also widely employed.[1] The base should be strong enough to deprotonate the reacting amine but generally not so strong as to cause side reactions. At least two equivalents of the base are typically required: one to neutralize the hydrochloride salt and another to facilitate the nucleophilic attack.

-

Solvent Selection : Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM) are preferred as they can dissolve the reactants and facilitate the SN2 mechanism.[1][3]

-

Temperature Control : Most reactions can be conducted at room temperature over several hours (12-24 h).[4] Gentle heating to 40-50 °C may be necessary for less reactive amines or to accelerate the reaction rate.[3] Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-